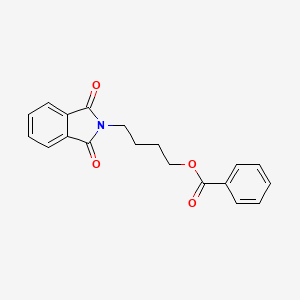

4-Phthalimidobutyl benzoate

Description

4-Phthalimidobutyl benzoate is a synthetic organic compound characterized by a phthalimide group (C₆H₄(CO)₂N–) linked to a butyl chain (C₄H₈) esterified with a benzoate moiety (C₆H₅COO–). This structure confers unique physicochemical properties, such as moderate lipophilicity and stability under physiological conditions, making it relevant in pharmaceutical and materials science research.

Synthesis: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For instance, intermediates like N-(4-bromobutyl)phthalimide (CAS# 5394-18-3) are key precursors, where the bromine atom is displaced by a benzoate group under alkaline conditions .

Properties

CAS No. |

102022-69-5 |

|---|---|

Molecular Formula |

C19H17NO4 |

Molecular Weight |

323.3 g/mol |

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butyl benzoate |

InChI |

InChI=1S/C19H17NO4/c21-17-15-10-4-5-11-16(15)18(22)20(17)12-6-7-13-24-19(23)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |

InChI Key |

CZWWYFLWKMDSIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phthalimidobutyl benzoate typically involves the reaction of phthalimide with butyl bromide to form 4-phthalimidobutyl bromide, which is then reacted with benzoic acid to yield the final product. The reaction conditions usually involve the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4-Phthalimidobutyl benzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phthalimidobutyl benzoate can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: The phthalimide moiety can be reduced to phthalamic acid.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Phthalamic acid.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

4-Phthalimidobutyl benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phthalimidobutyl benzoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The benzoate group can also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(a) N-(4-Bromobutyl)phthalimide

- Key Differences : Unlike 4-phthalimidobutyl benzoate, this precursor retains a bromine atom instead of a benzoate group. This substitution alters reactivity, enabling its use in cross-coupling reactions for ligand synthesis .

- Applications : Primarily serves as an intermediate in synthesizing imidazo[4,5-b]pyridine derivatives and calixarene-based ligands.

(b) Ethyl 4-(Dimethylamino) Benzoate

- Key Differences: The dimethylamino group (-N(CH₃)₂) at the para position enhances electron-donating capacity, increasing reactivity in photoinitiation systems.

- Performance : In resin cements, this compound exhibits higher degrees of conversion and better physical properties compared to methacrylate-based analogs .

Functional Analogs: Alkyl Benzoates

Butyl benzoate (C₄H₉OOCC₆H₅) and other alkyl benzoates share the benzoate ester backbone but lack the phthalimide moiety.

| Property | 4-Phthalimidobutyl Benzoate | Butyl Benzoate | Ethyl Benzoate |

|---|---|---|---|

| Molecular Weight | ~327.3 g/mol | 178.2 g/mol | 150.2 g/mol |

| Lipophilicity (LogP) | ~3.5 (estimated) | 2.5 | 2.0 |

| Applications | Research (bioactive agents) | Cosmetics, plasticizers | Food preservatives |

| Toxicity | Limited data | Low acute toxicity | Low acute toxicity |

Key Insights :

Brassinosteroid (BR) Analogs

4-Phthalimidobutyl benzoate shares structural motifs with BR analogs featuring C-22 benzoate substitutions.

Bioactivity Data :

- Rice Lamina Inclination Test (RLIT): At 1×10⁻⁸ M, BR analogs with C-22 benzoate groups (e.g., compound 15–22 series) showed growth-promoting activity comparable to brassinolide, a natural BR .

- Root Inhibition in Arabidopsis : Benzoate-substituted BRs exhibited stronger inhibition of hypocotyl elongation than hydroxyl-substituted analogs, highlighting the role of ester groups in modulating bioactivity .

Microbial Degradation Pathways

Unlike simpler benzoates (e.g., sodium benzoate), 4-phthalimidobutyl benzoate’s complex structure may resist microbial degradation. For example, Rhodococcus sp. CS-1 degrades benzoate via the ortho pathway, but phthalimide-containing compounds likely require specialized enzymatic cleavage .

Physicochemical Properties and Stability

pKa and Solubility

- Benzoate Group : The pKa of benzoic acid is 4.2, but esterification reduces acidity, making 4-phthalimidobutyl benzoate less water-soluble than ionic benzoates (e.g., sodium benzoate) .

- Thermal Stability : The phthalimide moiety enhances thermal stability compared to alkyl benzoates, as seen in ferroelectric liquid crystals with benzoate cores .

Industrial and Research Implications

- Polymer Chemistry: Ethyl 4-(dimethylamino) benzoate outperforms methacrylate-based co-initiators in resin cements, suggesting that 4-phthalimidobutyl benzoate’s ester group could enhance polymer cross-linking .

- Drug Design : The compound’s balanced lipophilicity and stability position it as a candidate for prodrug development, though toxicity profiles require further study .

Biological Activity

4-Phthalimidobutyl benzoate, identified by its CAS number 102022-69-5, is a compound that has garnered interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C16H15NO3

- Molecular Weight: 281.30 g/mol

- IUPAC Name: 4-(1-phthalimido)butyl benzoate

Biological Activities

Research has indicated that 4-Phthalimidobutyl benzoate possesses several notable biological activities:

-

Antimicrobial Properties:

- Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

-

Anti-inflammatory Effects:

- Preliminary research suggests that 4-Phthalimidobutyl benzoate may have anti-inflammatory properties. In vitro studies indicate a reduction in pro-inflammatory cytokines in cultured cells, which could be beneficial in conditions characterized by chronic inflammation.

-

Antioxidant Activity:

- The compound has also shown potential as an antioxidant. It appears to scavenge free radicals effectively, which may help mitigate oxidative stress in biological systems.

The exact mechanisms through which 4-Phthalimidobutyl benzoate exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cell Membrane Interaction: The compound's lipophilicity allows it to integrate into lipid membranes, affecting membrane integrity and function.

- Enzyme Inhibition: There is evidence suggesting that it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and oxidative damage.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of 4-Phthalimidobutyl benzoate:

| Study | Findings |

|---|---|

| Study 1 | Investigated antimicrobial efficacy against E. coli and Staphylococcus aureus; showed significant inhibition at low concentrations. |

| Study 2 | Assessed anti-inflammatory effects in a murine model of arthritis; demonstrated reduced swelling and pain markers compared to controls. |

| Study 3 | Evaluated antioxidant capacity using DPPH radical scavenging assay; results indicated a strong ability to neutralize free radicals. |

Q & A

Q. What are the standard synthetic routes for 4-Phthalimidobutyl Benzoate, and how can purity be validated?

4-Phthalimidobutyl benzoate is synthesized via nucleophilic substitution or esterification reactions. A typical method involves reacting phthalimide derivatives (e.g., N-(4-Bromobutyl)phthalimide) with benzoic acid derivatives under reflux conditions using catalysts like DCC (dicyclohexylcarbodiimide) . Methodological validation:

Q. How can researchers design experiments to characterize the stability of 4-Phthalimidobutyl Benzoate under varying conditions?

Experimental design:

- Thermal stability: Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition points.

- Hydrolytic stability: Expose the compound to buffers (pH 3–10) and measure degradation via UV-Vis spectroscopy .

- Light sensitivity: Use accelerated photostability testing per ICH Q1B guidelines .

Advanced Research Questions

Q. How do structural modifications of the phthalimide or benzoate moieties influence the compound’s pharmacological activity?

Methodology:

- Structure-activity relationship (SAR): Synthesize analogs (e.g., replacing the butyl chain with alkyl/aryl groups) and compare bioactivity using in vitro assays (e.g., enzyme inhibition) .

- Computational modeling: Perform molecular docking to predict binding affinities to target proteins (e.g., cytochrome P450) .

Q. How can contradictory data on the efficacy of benzoate derivatives (e.g., sodium benzoate vs. 4-Phthalimidobutyl Benzoate) be reconciled in pharmacological studies?

Analytical approach:

- Systematic review: Aggregate data from preclinical and clinical studies (e.g., Cochrane methods ).

- Meta-analysis: Use ANOVA or regression models to identify confounding variables (e.g., dosage, metabolic pathways) .

- Mechanistic studies: Compare pharmacokinetic profiles (e.g., bioavailability, half-life) using LC-MS/MS .

Q. What advanced techniques are recommended for studying the metabolic pathways of 4-Phthalimidobutyl Benzoate in vivo?

Methodology:

Q. How should researchers address discrepancies in toxicity profiles between in vitro and in vivo models for 4-Phthalimidobutyl Benzoate?

Resolution strategy:

- Dose extrapolation: Apply allometric scaling to correlate in vitro IC values with in vivo LD .

- Toxicogenomics: Analyze gene expression changes (e.g., oxidative stress markers) using RNA-seq .

- Cross-species validation: Compare toxicity in rodent and human organoid models .

Methodological Resources

Q. What tools are recommended for conducting systematic literature reviews on benzoate derivatives?

Q. How can Quality by Design (QbD) principles be applied to optimize the synthesis of 4-Phthalimidobutyl Benzoate?

QbD framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.